molecular formula C22H32O2Si B8149484 6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol

Cat. No. B8149484
M. Wt: 356.6 g/mol
InChI Key: GYLUCTSUXJQGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(2-Methyl-2-propanyl)(diphenyl)silyl]oxy}-1-hexanol is an organosilicon compound.

Scientific Research Applications

  • Synthesis of Carbocyclic Nucleosides : It is a key epoxide in synthesizing 4'-azido carbocyclic nucleosides, important compounds in medicinal chemistry (Maag & Rydzewski, 1992).

  • Nucleophilic Reagent for Sulfur Introduction : It serves as a nucleophilic reagent for introducing protected bivalent sulfur, which is significant in various chemical transformations (Dong et al., 2015).

  • Ligand in Cobalt(II) Complexes : It is used as a ligand in the coordination chemistry of cobalt(II) complexes, demonstrating its utility in inorganic chemistry and material science (Herebian et al., 2002).

  • Gold-Catalyzed Synthesis of Heterocycles : A gold-catalyzed approach utilizing it leads to novel heterocycles, beneficial in developing new therapeutic agents or materials (Zhang et al., 2020).

  • Palladium-Mediated Synthesis of Disaccharides : It's involved in the palladium(0)-mediated synthesis of acetylated unsaturated 1,4-disaccharides, indicating its role in carbohydrate chemistry (Frappa et al., 1998).

  • N-1-Difluoromethylation of Indazole Derivatives : A procedure involving it provides a safe and convenient alternative for the N-1-difluoromethylation of indazole derivatives, a crucial reaction in pharmaceutical chemistry (Hong et al., 2020).

  • Alkene Transfer in Organic Synthesis : It's an intermediate in reactions involving alkene transfer from zirconium to zinc, showcasing its versatility in organic synthesis (Wipf & Xu, 2003).

  • Transformation of Sucrose : The synthesis of its ethers can lead to the transformation of sucrose into various compounds, demonstrating its application in carbohydrate modification and functionalization (Karl et al., 1982).

properties

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-17,23H,4-5,12-13,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUCTSUXJQGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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